molecular formula C9H19NO5 B13866896 3-Methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid

3-Methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid

Cat. No.: B13866896
M. Wt: 221.25 g/mol
InChI Key: RDRWAVXWDDQLBN-UHFFFAOYSA-N
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Description

(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral starting material to ensure the correct stereochemistry of the final product. The synthesis may involve protection and deprotection steps to manage the reactivity of the hydroxyl groups. Common reagents used in the synthesis include protecting groups like tert-butyldimethylsilyl (TBDMS) and deprotecting agents like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of a base like pyridine to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce various amines.

Scientific Research Applications

(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-Hydroxy-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)butanoic acid
  • (2S)-3-(4-Hydroxyphenyl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)propanoic acid

Uniqueness

What sets (2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid apart from similar compounds is its specific arrangement of functional groups, which can result in unique reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

IUPAC Name

3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid

InChI

InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15)

InChI Key

RDRWAVXWDDQLBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC(C(CO)O)O

Origin of Product

United States

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